cyclooctyl carbonochloridate
Description
Cyclooctyl carbonochloridate (chemical formula: C₉H₁₅ClO₂) is a cyclic ester of chloroformic acid, characterized by an eight-membered cycloalkane ring bonded to the carbonyl chloride group. This compound is primarily utilized in organic synthesis as an acylating or protecting agent, leveraging its electrophilic carbonyl center for reactions with nucleophiles such as amines or alcohols. The cyclooctyl moiety introduces significant steric hindrance, which can modulate reactivity and selectivity in synthetic pathways .
Properties
Molecular Formula |
C9H15ClO2 |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
cyclooctyl carbonochloridate |
InChI |
InChI=1S/C9H15ClO2/c10-9(11)12-8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChI Key |
HHNANVAZSVIVNL-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)OC(=O)Cl |
Canonical SMILES |
C1CCCC(CCC1)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: cyclooctyl carbonochloridate can be synthesized through the reaction of cyclooctanol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Cyclooctanol+Phosgene→Cyclooctyl chloroformate+HCl
Industrial Production Methods: Industrial production of cyclooctyl chloroformate involves the continuous flow of cyclooctanol and phosgene through a reactor, with careful control of temperature and pressure to ensure optimal yield and safety. The reaction is usually conducted in an inert atmosphere to prevent the degradation of the product .
Chemical Reactions Analysis
Types of Reactions: cyclooctyl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with amines to form carbamates.
Esterification Reactions: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to absorb the HCl produced.
Alcohols: For esterification, reactions are also conducted in the presence of a base.
Carboxylic Acids: For mixed anhydride formation, reactions are conducted under similar conditions.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Scientific Research Applications
cyclooctyl carbonochloridate has a wide range of applications in scientific research:
Biology: Employed in the derivatization of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclooctyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Research Findings and Data Trends
- Steric Hindrance vs. Reactivity : Linear correlation between ring size (e.g., cyclopentane vs. cyclooctyl) and reaction rates has been observed in acylation reactions, with larger rings requiring harsher conditions .
- Thermal Stability: Cycloalkyl carbonochloridates generally exhibit higher thermal stability than linear analogs due to restricted conformational flexibility .
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